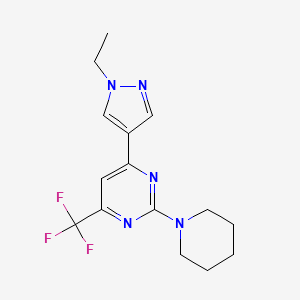![molecular formula C14H14N2O5 B10936419 methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10936419.png)
methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE is a complex organic compound with a unique structure that includes an amino group, a methoxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Amino Group:
Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Cyano Group Introduction: The cyano group is introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, typically involving a base and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(2-AMINO-2-OXOETHOXY)BENZOATE
- METHYL 4-AMINO-2-(2-ETHOXY-2-OXOETHOXY)BENZOATE
Uniqueness
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N2O5 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H14N2O5/c1-19-12-6-9(5-10(7-15)14(18)20-2)3-4-11(12)21-8-13(16)17/h3-6H,8H2,1-2H3,(H2,16,17)/b10-5+ |
InChI Key |
GSQCBZURBPQMIH-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OC)OCC(=O)N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichloropyridin-2-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10936339.png)
![3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-phenylpropanamide](/img/structure/B10936347.png)
![3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10936354.png)
![N-(2-chloro-4-nitrophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10936366.png)
![2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B10936368.png)
![4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10936373.png)
![4-[2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10936395.png)
![N,N'-1H-tetrazole-1,5-diylbis[2-(2-chlorophenyl)quinoline-4-carboxamide]](/img/structure/B10936402.png)
![2-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10936409.png)
![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B10936421.png)
![6-cyclopropyl-N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936428.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10936435.png)

